Cobalt--strontium (3/1)
Description
Contextualization within Advanced Inorganic Materials Science
The exploration of cobalt-strontium compounds is deeply rooted in the broader field of advanced inorganic materials science, which seeks to discover and design materials with novel or enhanced properties for technological applications. The specific combination of cobalt and strontium provides a fertile ground for fundamental scientific inquiry and the potential development of next-generation materials.
Significance of Transition Metal-Alkaline Earth Systems
The combination of these two types of elements can lead to the formation of complex crystal structures and emergent phenomena that are not present in the individual components. acs.org In some instances, heavier alkaline earth elements like strontium can even exhibit transition-metal-like behavior, further expanding the range of possible properties. acs.orgnih.govacs.org This synergy is a key driver for research into these systems, with the aim of creating materials with tailored functionalities for applications ranging from electronics to energy storage and catalysis. amsemodelling.comdtu.dk
Interplay of Cobalt and Strontium in Complex Oxide/Intermetallic Chemistry
The chemical interaction between cobalt and strontium is most prominently observed in complex oxides and intermetallic compounds. In complex oxides, such as perovskite-type strontium cobaltites (SrCoO₃), the interplay between the cobalt and strontium ions within the crystal lattice dictates the material's electronic and magnetic properties. amsemodelling.comanl.govmdpi.com For example, the oxidation state of cobalt can be manipulated, leading to transitions between insulating and metallic states, or antiferromagnetic and ferromagnetic behavior. anl.gov The specific arrangement of atoms and the presence of oxygen vacancies, which are influenced by the strontium cations, play a crucial role in determining these properties. acs.org
In the case of intermetallic compounds like Co3Sr, the direct metallic bonding between cobalt and strontium atoms leads to distinct structural and physical characteristics. nih.gov The formation of such intermetallic phases is governed by the relative atomic sizes, electronegativity, and electron configurations of the constituent elements. schoolmykids.com The study of these compounds provides fundamental insights into phase equilibria and the nature of chemical bonding in mixed-metal systems. researchgate.net
Overview of Established and Emerging Research Domains for Co-Sr Systems
Research into cobalt-strontium systems spans a wide array of applications, from well-established fields to emerging technological areas.
Established Research Domains:
Catalysis: Strontium-cobalt-based oxides are recognized for their catalytic activity, particularly in oxidation reactions. amsemodelling.com Their ability to facilitate the transport of both ions and electrons makes them suitable for applications in solid oxide fuel cells (SOFCs) and as catalysts for various chemical transformations. amsemodelling.comdtu.dk
Magnetic Materials: The magnetic properties of strontium-cobalt compounds, particularly hexaferrites where cobalt can be substituted for iron, are of significant interest for applications in permanent magnets and data storage. researchgate.netbritannica.com
Oxygen Transport Membranes: The high oxygen ionic conductivity of certain strontium cobalt oxides makes them promising materials for oxygen separation membranes, which are crucial for various industrial processes, including clean energy production. amsemodelling.commanchester.ac.uk
Emerging Research Domains:
Spintronics: The ability to tune the magnetic and electronic properties of Co-Sr systems opens up possibilities for their use in spintronic devices, which utilize the spin of electrons in addition to their charge. anl.gov
Thermoelectric Materials: Research is ongoing into the potential of cobalt-strontium oxides for thermoelectric applications, where they could convert waste heat into useful electrical energy.
Biomaterials: Strontium-containing materials are being investigated for bone tissue engineering due to strontium's known benefits in promoting bone growth. mdpi.comnih.gov The incorporation of cobalt could further enhance these properties by promoting angiogenesis (the formation of new blood vessels). mdpi.com
Interactive Data Table: Properties of Cobalt-Strontium (3/1)
| Property | Value |
|---|---|
| Molecular Formula | Co₃Sr nih.gov |
| Molecular Weight | 264.42 g/mol nih.gov |
| CAS Number | 873549-74-7 nih.gov |
| Component Compounds | Cobalt (CID 104730), Strontium (CID 5359327) nih.gov |
Structure
2D Structure
Properties
CAS No. |
873549-74-7 |
|---|---|
Molecular Formula |
Co3Sr |
Molecular Weight |
264.42 g/mol |
InChI |
InChI=1S/3Co.Sr |
InChI Key |
GANZUKJFBLXQAG-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Sr] |
Origin of Product |
United States |
Electronic Structure and Bonding in Cobalt Strontium 3:1 Compounds
Density Functional Theory (DFT) Calculations for Electronic Band Structure and Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of materials. als-journal.comnih.gov For strontium cobaltites, DFT studies, often supplemented with corrections for strong electron correlation (like DFT+U), provide detailed insights into the electronic band structure and the nature of atomic orbitals contributing to the density of states (DOS). aps.orgaps.org
Calculations for perovskite SrCoO₃ reveal a metallic character, with the electronic states near the Fermi level (E_F) being dominated by a strong hybridization of Cobalt 3d and Oxygen 2p orbitals. The conduction band is primarily formed by Ti 3d t₂g orbitals in strontium titanate, a related perovskite, while the valence band top consists mainly of O 2p orbitals. rsc.org In cobaltites, the Co 3d states are the key players. The octahedral crystal field imposed by the surrounding oxygen anions splits the Co 3d orbitals into lower-energy t₂g and higher-energy e_g manifolds. The degree of filling and the relative energies of these orbitals determine the spin state of the Co ions (low, intermediate, or high spin), which is a critical parameter in these materials. researchgate.net
DFT studies on distorted structures, such as those with rotated CoO₆ octahedra, show that structural modifications can introduce significant changes in the electronic band structure. These changes include alterations in the orbital and directional asymmetry of electron hopping, which can fine-tune the material's electronic properties. aps.org Combined DFT and experimental studies, such as those using hard X-ray photoelectron spectroscopy, have shown good agreement between the calculated density of states and the experimentally observed valence band, confirming the predictive power of DFT for these systems. aps.org
Spectroscopic Probes of Electronic States and Valence
Spectroscopic techniques are indispensable for experimentally validating and refining the theoretical understanding of the electronic structure of cobalt-strontium compounds. These methods directly probe electron energies, orbital occupancies, and oxidation states.
Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with photons, based on the photoelectric effect. ub.educaltech.edu When X-rays are used, the technique is called XPS, and it is primarily used to probe core-level electrons. aip.orgsemanticscholar.org The binding energy of these electrons is characteristic of the element and its chemical environment (oxidation state). aip.org For strontium cobaltites, XPS of the Co 2p core level is used to determine the relative concentrations of different cobalt oxidation states, such as Co³⁺ and Co⁴⁺.
UPS utilizes lower-energy ultraviolet photons and is capable of ionizing electrons from the outermost valence levels. ub.edu The resulting spectrum provides a direct map of the occupied density of states (DOS) in the valence band. ub.edu This is crucial for understanding the nature of the Co 3d - O 2p hybridized states that are involved in chemical bonding and electrical conduction.
Table 1: Overview of Photoelectron Spectroscopy Techniques
| Technique | Excitation Source | Probed Electrons | Information Obtained |
|---|---|---|---|
| XPS | Soft X-rays (e.g., Al Kα, Mg Kα) | Core-level electrons | Elemental composition, chemical states, oxidation states |
| UPS | UV light (e.g., He I, He II) | Valence-level electrons | Valence band structure, density of occupied states (DOS), work function |
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that provides detailed information on the low-energy elementary excitations in materials. uu.nl It combines the element and orbital selectivity of X-ray absorption with the high energy resolution of X-ray emission. uu.nldesy.de In the RIXS process, a core electron is resonantly excited into an empty state, and the subsequent decay of this highly unstable intermediate state is measured. acs.org The energy difference between the incident and emitted photons corresponds to the energy of an excitation created in the system, such as a dd-excitation (an electron transitioning between different d-orbitals), a charge-transfer excitation, or a magnon. aps.org
For cobalt oxides, RIXS is particularly powerful for quantifying the crystal field splitting of the 3d orbitals and for characterizing charge-transfer excitations, where an electron moves from an oxygen ligand to the cobalt ion. acs.org The high resolution of modern RIXS instruments allows for a more accurate determination of electronic parameters than techniques limited by core-hole lifetime broadening. acs.org
X-ray Absorption Near-Edge Spectroscopy (XANES), a region within the broader X-ray Absorption Spectroscopy (XAS) technique, is highly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. washington.eduuu.nlresearchgate.net In XANES, a core electron is excited to an unoccupied state, and the absorption cross-section is measured as a function of the incident photon energy. uu.nlresearchgate.net
The energy of the absorption edge—for instance, the Co K-edge (1s → 4p transition) or L-edge (2p → 3d transition)—shifts to higher energies as the oxidation state of the cobalt ion increases. aps.org This chemical shift provides a reliable method for tracking changes in the average cobalt valence. aps.orgarxiv.org Furthermore, the pre-edge features in K-edge XANES spectra, which arise from dipole-forbidden but quadrupole-allowed 1s → 3d transitions, are sensitive to the local symmetry of the Co site. geoscienceworld.org The intensity and shape of these pre-edge peaks can provide information about the degree of Co 3d - O 2p hybridization. aps.org In cobalt oxides, an increase in the formal Co valence above 3+ leads to distinct changes in the main-edge features, allowing for detailed characterization of the electronic state. aps.org
Charge Transfer Phenomena and Hybridization Effects
The electronic structure of strontium cobaltites cannot be described by a simple ionic model. Instead, there is significant covalent mixing, or hybridization, between the Co 3d and O 2p orbitals. arxiv.orgresearchgate.net This hybridization is fundamental to many of the material's properties. It leads to the formation of bonding and antibonding states that comprise the valence and conduction bands.
The concept of charge transfer is crucial in this context. Materials like SrCoO₃ are often classified as negative charge-transfer insulators or metals. researchgate.net In this scenario, the energy required to move an electron from an oxygen 2p orbital to a cobalt 3d orbital (the charge-transfer energy, Δ) is very small or even negative. This indicates strong hybridization and a ground state with significant oxygen hole character (often denoted as dⁿ⁺¹L, where L represents a hole on the oxygen ligand). acs.org
Spectroscopic techniques like RIXS can directly probe these charge-transfer excitations and quantify the energy Δ. acs.org Studies on various cobalt compounds have shown that as the ligand becomes more covalent (e.g., moving from F⁻ to O²⁻ to S²⁻), the charge-transfer energy decreases, and the hybridization between the metal and ligand orbitals becomes stronger. acs.org This strong hybridization facilitates charge transport and is a key reason for the metallic conductivity observed in many strontium cobaltites.
Influence of Oxygen Vacancies and Doping on Electronic Structure
The electronic structure of strontium cobaltites is highly tunable through the introduction of defects, such as oxygen vacancies, or by chemical doping. These modifications directly alter the number of charge carriers and the average oxidation state of cobalt, leading to profound changes in electronic and magnetic properties.
Creating oxygen vacancies in SrCoO₃₋δ introduces electrons into the system to maintain charge neutrality, which typically reduces the average cobalt oxidation state from +4 towards +3. acs.orgarxiv.org This change is directly observable through shifts in the Co absorption edges in XANES and changes in the Co 2p XPS spectra. The removal of oxygen anions also modifies the local coordination of the cobalt ions and can alter the Co-O-Co bond angles, which in turn affects the Co 3d - O 2p orbital overlap and the electronic bandwidth. Strain applied to thin films has been shown to be an effective tool for manipulating the oxygen vacancy concentration, thereby driving the electronic system from a ferromagnetic metal towards an antiferromagnetic insulator. arxiv.org
Similarly, cationic doping, either on the strontium (A-site) or cobalt (B-site), can be used to tune the electronic properties. For example, substituting trivalent lanthanum for divalent strontium in La₁₋ₓSrₓCoO₃ injects holes into the system, increasing the Co⁴⁺/Co³⁺ ratio. This doping enhances the overlap between the O 2p and Co 3d bands, which can improve electronic conductivity up to a certain doping level. acs.org Conversely, doping with elements like iron can alter lattice parameters and modify both electronic and ionic conductivities. fz-juelich.de Anionic doping, such as substituting oxygen with fluorine, can enhance the density of surface oxygen vacancies by weakening the Co-O bond, which has been shown to improve electrocatalytic activity. mdpi.com
Table 2: Effects of Defects and Doping on Electronic Structure
| Modification | Primary Effect on Stoichiometry | Impact on Cobalt Valence | Consequence for Electronic Structure |
|---|---|---|---|
| Oxygen Vacancy Formation | Increases δ in SrCoO₃₋δ | Reduction (Co⁴⁺ → Co³⁺) | Electron doping, potential metal-to-insulator transition, modification of orbital overlap. arxiv.org |
| A-site Cation Doping (e.g., La³⁺ for Sr²⁺) | Introduces charge imbalance | Oxidation (Co³⁺ → Co⁴⁺) | Hole doping, increases carrier concentration, enhances conductivity. acs.org |
| B-site Cation Doping (e.g., Fe for Co) | Alters B-O bond characteristics | Can introduce mixed valency | Modifies lattice parameters, conductivity, and catalytic activity. fz-juelich.de |
| Anionic Doping (e.g., F⁻ for O²⁻) | Creates oxygen vacancies for charge balance | Can be complex | Weakens metal-oxygen bonds, enhances vacancy formation. mdpi.com |
Magnetic Phenomena and Spin States in Cobalt Strontium 3:1 Systems
Magnetic Ordering Mechanisms and Transitions
The arrangement of magnetic moments in cobalt-strontium systems can vary significantly, leading to different types of magnetic order. These ordering phenomena are governed by exchange interactions, which are the quantum mechanical forces that couple the spins of neighboring cobalt ions. The nature of this coupling—whether it favors parallel (ferromagnetic) or anti-parallel (antiferromagnetic) alignment—depends on factors like the Co-O-Co bond angle and distance, as well as the specific spin states of the interacting Co ions.
Cobalt-strontium oxides demonstrate a range of magnetic ordering, including transitions between different magnetic states depending on their oxygen content. For instance, the SrCoOₓ system can be reversibly transitioned between a room-temperature antiferromagnetic insulator (AFM-I) in its brownmillerite SrCoO₂.₅ form and a ferromagnetic metal (FM-M) in its perovskite SrCoO₃ form nih.gov. This transition is driven by the change in the valence state of cobalt ions as oxygen is incorporated into the lattice nih.gov.
Antiferromagnetism (AFM): In oxygen-deficient phases like SrCoO₂.₅, an antiferromagnetic order is established where the magnetic moments of neighboring cobalt ions align in an anti-parallel fashion, resulting in no net external magnetic moment. In more complex layered cobaltites such as Sr₃YCo₄O₁₀.₅, a G-type antiferromagnetic structure is observed, where each magnetic Co moment is aligned antiparallel to all its nearest neighbors researchgate.net.
Ferromagnetism (FM): In fully oxidized, oxygen-rich phases like the perovskite SrCoO₃, a ferromagnetic order emerges. This is often attributed to double-exchange interactions between Co³⁺ and Co⁴⁺ ions or superexchange interactions between cobalt ions in intermediate spin states aip.org.
Magnetic Transitions: Many cobaltites exhibit transitions from an antiferromagnetic to a ferromagnetic state upon changes in composition or temperature nih.govaip.org. For example, in the La₀.₅Ba₀.₅CoO₃₋δ system, reducing the oxygen content leads to a transition from a ferromagnetic to a G-type antiferromagnetic structure, passing through a phase-separated state aip.org. The ordering of oxygen vacancies can also induce a ferromagnetic component in an otherwise antiferromagnetic material, likely due to the formation of a non-collinear (canted) magnetic structure aip.org.
Some systems may also exhibit ferrimagnetism, where opposing magnetic sublattices have unequal magnitudes, leading to a net magnetic moment. Spin-glass behavior, characterized by a disordered magnetic state with frozen spins, can arise from frustration and disorder in the magnetic interactions, particularly in doped or structurally disordered materials.
| Compound | Phase/Structure | Dominant Magnetic Order | Transition Temperature (T_N or T_C) | Key Interaction Mechanism |
|---|---|---|---|---|
| SrCoO₂.₅ | Brownmillerite | Antiferromagnetic (AFM) | T_N ≈ 570 K | Superexchange |
| SrCoO₃ | Perovskite | Ferromagnetic (FM) | T_C ≈ 280-305 K | Double Exchange / Superexchange |
| Sr₃YCo₄O₁₀.₅ | Layered Perovskite | G-type Antiferromagnetic (AFM) | T_N ≈ 380 K | Superexchange |
Magnetic anisotropy describes the dependence of a material's magnetic properties on the direction of an applied magnetic field relative to its crystal lattice. This intrinsic property arises from spin-orbit coupling and determines the "easy" and "hard" axes of magnetization umn.edu.
Magnetocrystalline Anisotropy: This is the primary form of anisotropy in single-crystal materials, where the crystal structure itself creates preferential directions for magnetization. In cobalt-based oxides, the strong spin-orbit coupling of cobalt ions often leads to significant magnetocrystalline anisotropy beilstein-journals.orgfrontiersin.org. For instance, in SrRuO₃, a related perovskite known for its strong magnetocrystalline anisotropy, the magnetic easy axis is closely tied to the crystallographic orientation frontiersin.org. While specific data for a 3:1 cobalt-strontium compound is limited, the principles observed in other cobaltites, where lattice distortions and octahedral rotations influence the magnetic easy axis, are applicable.
Shape Anisotropy: The shape of a magnetic particle or grain also contributes to anisotropy. A magnetized body creates demagnetizing fields that oppose the internal magnetization, and the energy of this field depends on the shape. For non-spherical particles, the magnetization prefers to align along the longest axis to minimize this energy umn.edu.
Exchange bias is a magnetic phenomenon typically observed in systems with an interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) material mdpi.com. When such a system is cooled through the Néel temperature of the antiferromagnet in the presence of an external magnetic field, the hysteresis loop of the ferromagnet becomes shifted along the field axis mdpi.comnih.gov.
This effect is due to the exchange coupling across the FM/AFM interface, which "pins" the spins of the ferromagnet in a preferred direction, creating a unidirectional anisotropy. The key characteristics of exchange bias are:
A horizontal shift in the M-H loop, denoted as the exchange bias field (H_E).
An potential increase in coercivity (H_C).
A possible vertical shift in the M-H loop.
While most commonly studied in bilayer or core-shell nanostructures (e.g., Co/CoO nanoparticles) nih.govmdpi.com, exchange bias can also manifest in single-phase materials that exhibit phase separation. In complex cobalt-strontium oxides, the coexistence of nanoscale ferromagnetic and antiferromagnetic regions or disordered surface spins interacting with a magnetically ordered core could potentially give rise to exchange bias effects arxiv.org. The strength of the exchange bias is highly dependent on the quality of the interface and the magnetic properties of the constituent phases arxiv.orgrsc.org.
Investigation of Cobalt Spin States and Valence State Transitions
The magnetic and electronic properties of cobalt-strontium systems are dominated by the ability of cobalt ions to adopt different spin and valence states. A Co³⁺ ion in an octahedral oxygen environment, for example, can have a low-spin (LS, S=0), intermediate-spin (IS, S=1), or high-spin (HS, S=2) configuration. The specific state adopted depends on a delicate balance between the crystal field splitting energy and the intra-atomic Hund's exchange energy diva-portal.org. Transitions between these states can be triggered by changes in temperature, pressure, or chemical composition, often leading to abrupt changes in magnetic susceptibility and electrical resistivity aps.orgnih.gov.
X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific spectroscopic technique used to probe the magnetic properties of materials. It measures the difference in the absorption of left and right circularly polarized X-rays at an element's absorption edge (e.g., the Co L₂,₃ edges) wikipedia.org. This difference spectrum provides direct information about the magnetic state of the absorbing atom.
XMCD is particularly well-suited for studying complex materials like cobaltites for several key reasons:
Element Specificity: It allows for the isolated study of the magnetic contribution of cobalt ions, even in the presence of other magnetic or non-magnetic elements.
Separation of Spin and Orbital Moments: Through the application of "sum rules," XMCD spectra can be analyzed to quantitatively determine the separate contributions of the spin and orbital angular momenta to the total magnetic moment of the cobalt ions ubc.ca.
Valence and Spin-State Sensitivity: The shape and intensity of the XMCD signal are highly sensitive to the valence and spin state of the cobalt ions. This allows for the tracking of valence and spin-state transitions as a function of temperature or other external parameters aps.orgaps.org.
Studies on related cobaltates have used XMCD to elucidate the origin of ferromagnetism. For example, in hole-doped La₀.₇Sr₀.₃CoO₃, XMCD revealed that the magnetic moments arise from double exchange between high-spin Co³⁺ and high-spin Co⁴⁺ states aps.org. In other systems, the technique has been used to track the gradual transition of Co³⁺ ions from a low-spin to a high-spin state with increasing temperature aps.org.
| Compound | Key Finding from XMCD | Inferred Cobalt States |
|---|---|---|
| La₀.₇Sr₀.₃CoO₃ | Ferromagnetism driven by double exchange. Strong magnetic anisotropy observed. aps.org | Mixture of Co³⁺ (HS), Co³⁺ (LS), and Co⁴⁺ (HS). aps.org |
| (Pr₀.₇Sm₀.₃)₀.₇Ca₀.₃CoO₃ | Confirmed a gradual LS to HS transition of Co³⁺ with temperature. aps.org | At room temp: ~0.3 Co⁴⁺ (LS), ~0.32 Co³⁺ (LS), ~0.38 Co³⁺ (HS). aps.org |
| La₀.₇Ce₀.₃CoO₃ | Revealed a spin blockade mechanism explaining low T_C and insulating behavior. aps.org | Co³⁺ (LS) and Co²⁺ (HS). aps.org |
Mössbauer spectroscopy is a nuclear technique that probes the local environment of a specific isotope within a material. It provides highly precise information about the hyperfine interactions between the nucleus and its surrounding electrons wikipedia.org. These interactions include:
Isomer Shift: Sensitive to the electron density at the nucleus, which can distinguish between different valence states (e.g., Fe²⁺ vs. Fe³⁺).
Quadrupole Splitting: Arises from the interaction of the nuclear quadrupole moment with an electric field gradient, providing information on local site symmetry and electronic configuration.
Hyperfine Magnetic Splitting: Occurs in magnetically ordered materials, where the nuclear energy levels are split by the internal magnetic field. The magnitude of this splitting is proportional to the local magnetic moment.
While cobalt does not have a suitable isotope for Mössbauer spectroscopy, the technique is often employed in cobalt-containing systems by using a probe isotope, most commonly ⁵⁷Fe. By doping a small amount of ⁵⁷Fe into the material, one can gain insight into the local magnetic environment at the cobalt sites, assuming the iron substitutes for cobalt. For example, in studies of cobalt-substituted strontium hexaferrites (SrFe₁₂₋yCoᵧO₁₉), ⁵⁷Fe Mössbauer spectroscopy has been used to determine the specific crystallographic sites that the Co²⁺ ions occupy and to track how this substitution affects the hyperfine parameters at the different iron sites aip.org. This provides indirect but valuable information about the local spin structure and magnetic interactions within the material.
Influence of Doping, Defects, and Pressure on Magnetic Properties
Doping: The introduction of foreign elements, or dopants, into the crystal lattice is a powerful method to tune the magnetic properties of cobaltites. Doping can occur at either the strontium (A-site) or cobalt (B-site) positions in the perovskite structure, leading to modifications in carrier concentration, lattice structure, and magnetic exchange interactions.
A-site Doping: Substituting strontium with rare-earth elements like Lanthanum (La) in La₁₋ₓSrₓCoO₃ systems directly influences the valence state of cobalt ions. This substitution introduces Co⁴⁺ ions to maintain charge neutrality, which, alongside the existing Co³⁺ ions, facilitates ferromagnetic (FM) double-exchange interactions.
B-site Doping: Substituting cobalt with other transition metals such as chromium (Cr), gallium (Ga), or iron (Fe) directly impacts the magnetic sub-lattice. For instance, in La₀.₅Sr₀.₅Co₁₋ₓMeₓO₃, chromium substitution was found to decrease spontaneous magnetization. journal-vniispk.ru The replacement of magnetic Fe³⁺ ions with Co³⁺ ions in NdCoₓFe₁₋ₓO₃ resulted in a decrease in coercive field, saturation, and remanent magnetization, attributed to the lower magnetic moment of cobalt ions and a reduction in the canting of the FeO₆ octahedra. nih.gov This highlights that the nature of the dopant and its magnetic moment are critical in determining the resulting magnetic properties. nih.gov
Defects: Point defects, particularly oxygen vacancies, play a crucial role in modifying the electronic and magnetic structure of cobalt-strontium oxides. dtu.dk The concentration of these vacancies (denoted by δ in formulas like SrCoO₃₋δ) is a key factor.
Valence and Spin State Modification: Oxygen vacancies alter the coordination environment of adjacent cobalt ions and act as electron donors. This process can change the oxidation state of Co ions (e.g., reducing Co⁴⁺ to Co³⁺), which in turn affects their spin state (the arrangement of electrons in d-orbitals). dtu.dk
Magnetic Interactions: The presence of oxygen vacancies can disrupt the Co-O-Co chains that mediate magnetic exchange. While stoichiometric compounds may be dominated by certain types of magnetic ordering, oxygen deficiency can introduce or enhance competing interactions. For example, in oxygen-deficient La₁₋ₓSrₓCoO₃₋δ, the ferromagnetic state is partly attributed to double-exchange interactions between Co³⁺ (in an intermediate-spin state) and Co⁴⁺ ions. aps.org The presence of localized intermediate-spin Co³⁺ suggests that the ferromagnetism arises from a complex interplay that also includes superexchange interactions. aps.org
Pressure: Applying external hydrostatic pressure is a "clean" way to modify magnetic properties without altering the chemical composition. Pressure reduces the interatomic distances, directly affecting the Co-O bond lengths and Co-O-Co bond angles. nih.gov This modification of the crystal structure has a profound effect on the strength of the magnetic exchange interactions.
Enhancement of Magnetic Ordering: In many cobaltites, pressure enhances the overlap between cobalt d-orbitals and oxygen p-orbitals, strengthening the magnetic exchange interactions. In La₀.₆Sr₀.₄CoO₃ nanopowders, an increase in pressure from ambient to 0.8 GPa led to a noticeable increase in the Curie temperatures (TC). nih.gov This positive pressure coefficient (dTC/dP) indicates that compressing the lattice favors a more robust ferromagnetic state.
Spin-State Transitions: Pressure can also influence the spin state of cobalt ions. By modifying the crystal field energy, pressure can favor a low-spin (LS) state over a high-spin (HS) or intermediate-spin (IS) state, which can lead to dramatic changes in the material's magnetic moment.
Doping-Dependent Pressure Effects: The response to pressure can be strongly dependent on the doping level. Studies on Mn₁₋ₓCoₓWO₄ show that at high cobalt doping levels, pressure and doping drive the system similarly, inducing a spin-flop transition. aps.orgarxiv.org However, at lower doping levels, the magnetic ground states are more robust against pressure, suggesting that at low concentrations, the magnetic anisotropy introduced by the dopant is the dominant factor, while at higher concentrations, the "chemical pressure" (lattice strain from doping) and external pressure have more comparable effects. aps.orgarxiv.org
Table 1: Effect of Pressure on Curie Temperature (TC) in La₀.₆Sr₀.₄CoO₃ Nanoparticles
| Pressure (GPa) | Average TC1 (K) | Average TC2 (K) |
|---|---|---|
| 0.0 | 253 | 175 |
| 0.8 | 268 | 180 |
This interactive table summarizes the increase in two distinct Curie temperatures observed in the material, corresponding to particles of different sizes, upon the application of external pressure. Data sourced from nih.gov.
Theoretical Modeling of Magnetic Interactions
Understanding the complex magnetic phenomena in cobalt-strontium systems requires robust theoretical models that can describe the interactions between the magnetic moments of the cobalt ions. These models are rooted in the principles of quantum mechanics and are essential for interpreting experimental data and predicting new material properties.
The magnetic behavior is primarily governed by the spin state of the Co³⁺ and Co⁴⁺ ions, which can exist in low-spin (LS), intermediate-spin (IS), or high-spin (HS) configurations depending on the balance between the crystal field splitting energy and the Hund's rule exchange energy. researchgate.net
Key Interaction Mechanisms:
Superexchange Interaction: This is an indirect exchange interaction between two non-adjacent magnetic ions that is mediated by a non-magnetic ion, typically oxygen. The interaction can be ferromagnetic or antiferromagnetic depending on the bond angle and the orbital occupations of the cobalt ions. In cobaltites, the 90° Co-O-Co interaction is generally ferromagnetic, while the 180° interaction is typically antiferromagnetic.
Double-Exchange Interaction: This mechanism describes the magnetic and electronic coupling between neighboring ions with different oxidation states, such as Co³⁺ and Co⁴⁺. It involves the hopping of an electron from a Co³⁺ ion to a Co⁴⁺ ion through an intermediary oxygen ion. This electron hopping is most favorable when the magnetic moments of the two cobalt ions are aligned parallel, resulting in a strong ferromagnetic interaction and metallic conductivity. This interaction is a cornerstone for explaining the ferromagnetism in mixed-valence cobaltites like La₁₋ₓSrₓCoO₃. aps.org
Spin States and Their Role: The specific spin state of the cobalt ions is fundamental to the type of magnetic interaction that dominates. The electronic configuration of each spin state determines which orbitals are occupied, influencing both the magnetic moment and the potential for orbital ordering. researchgate.netaps.org
Low-Spin (LS) State: In a strong crystal field, electrons preferentially fill the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. For Co³⁺ (3d⁶), this results in a t₂g⁶eg⁰ configuration with a total spin S=0, making it non-magnetic.
Intermediate-Spin (IS) State: This state for Co³⁺ involves the excitation of one electron from the t₂g to the eg orbital, leading to a t₂g⁵eg¹ configuration (S=1). This state is Jahn-Teller active, meaning it can induce local lattice distortions. aps.org
High-Spin (HS) State: In a weak crystal field, electrons maximize their spin according to Hund's rule, resulting in a t₂g⁴eg² configuration (S=2) for Co³⁺.
The competition and interplay between these spin states, often coexisting in the same material, give rise to the rich magnetic phase diagrams observed in cobaltites. researchgate.net
Computational Modeling: Modern theoretical approaches, particularly those based on Density Functional Theory (DFT), are crucial for modeling the magnetic interactions in solids from first principles. aps.org These computational methods allow for the calculation of electronic structures, which in turn can be used to determine the stable spin states and the strengths of the exchange interactions (J). aps.orgarxiv.org By mapping the DFT-calculated energies onto an effective spin model, such as the Heisenberg model, researchers can simulate magnetic properties like the Curie temperature and magnon dispersions. arxiv.orgaps.org These theoretical calculations provide invaluable insights into the microscopic origins of the observed magnetism and guide the design of new materials with tailored magnetic properties.
Table 2: Possible Spin States and Electronic Configurations for Cobalt Ions in an Octahedral Environment
| Ion | Spin State | Total Spin (S) | Electronic Configuration | Magnetic Character |
|---|---|---|---|---|
| Co³⁺ | Low-Spin (LS) | 0 | t₂g⁶ eg⁰ | Non-magnetic |
| Co³⁺ | Intermediate-Spin (IS) | 1 | t₂g⁵ eg¹ | Magnetic |
| Co³⁺ | High-Spin (HS) | 2 | t₂g⁴ eg² | Strongly Magnetic |
| Co⁴⁺ | Low-Spin (LS) | 1/2 | t₂g⁵ eg⁰ | Magnetic |
| Co⁴⁺ | Intermediate-Spin (IS) | 3/2 | t₂g⁴ eg¹ | Magnetic |
| Co⁴⁺ | High-Spin (HS) | 5/2 | t₂g³ eg² | Strongly Magnetic |
This interactive table outlines the different possible spin configurations for Co³⁺ and Co⁴⁺ ions, which are central to determining the magnetic properties of cobalt-strontium systems. Data sourced from researchgate.net.
Advanced Functional Applications of Cobalt Strontium 3:1 Compounds
Catalytic Activity and Reaction Mechanisms
Cobalt-strontium compounds, particularly those with a perovskite structure like strontium cobaltite (B72492) (SrCoO₃), exhibit significant catalytic activity across a range of important chemical reactions. Their efficacy stems from a unique electronic structure, the ability to host oxygen vacancies, and the variable oxidation states of cobalt.
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Catalysis
Strontium cobaltite-based materials are recognized as bifunctional catalysts, active for both the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR), which are critical for technologies like metal-air batteries and regenerative fuel cells. The ideal cubic perovskite structure of SrCoO₃ demonstrates excellent intrinsic OER and ORR activities. mdpi.com However, this phase is typically stable only under high oxygen partial pressure and can decompose into a less active brownmillerite phase (SrCoO₂.₅) under ambient conditions, which involves an ordered arrangement of oxygen vacancies. mdpi.comrsc.org
The catalytic mechanism for OER on cobaltites is complex. Theoretical calculations suggest that among various transition metal oxides, SrCoO₃ parent oxide has superior OER activity. mdpi.com The process involves the adsorption of hydroxide ions onto active cobalt sites on the catalyst surface. The reaction is believed to proceed through competing pathways. One pathway involves the attack of a surface -O⁻ species by an electrolyte OH⁻ to form a surface peroxide (-OOH⁻). An alternative pathway, which can be faster if the surface oxygen separation is smaller, involves two adjacent -O⁻ species forming a surface peroxide ion and an oxygen vacancy. nih.govosti.govresearchgate.net The electronic structure, specifically the eg occupancy of the 3d electrons of the surface transition metal cations, is a key descriptor for the catalytic activity. nih.gov
To enhance performance and stability, researchers have explored various strategies, including doping. For example, co-doping SrCoO₃₋ₓ with Barium (Ba) at the A-site and Manganese (Mn) at the B-site has been shown to optimize the crystal and electronic structure. The introduction of Mn can increase lattice oxygen content and adjust the Co³⁺/Co²⁺ ratio, leading to improved OER performance with a lower Tafel slope, indicating faster reaction kinetics. mdpi.com
| Catalyst Material | Condition | Metric | Value | Reference |
|---|---|---|---|---|
| SrCoO₃ | Alkaline Medium | Onset Potential vs. RHE | ~1.51 V | researchgate.net |
| SrCo₀.₉Ti₀.₁O₃-δ (SCT) | Alkaline Medium | Operational Stability | More stable than BSCF and IrO₂ | nih.gov |
| Sr₀.₅Ba₀.₅Co₀.₉₅Mn₀.₀₅O₃₋ₓ | 1M KOH | OER Performance | Enhanced compared to single-doped samples | mdpi.com |
| Sr₂CoO₃F | Alkaline Solution | Potential at 10 mA/cm² vs. RHE | 1.56 V | mdpi.com |
CO Oxidation and NOx Reduction Catalysis
Strontium-doped cobaltites have emerged as cost-effective and highly active alternatives to precious metal catalysts for exhaust gas treatment. They are particularly effective for the oxidation of carbon monoxide (CO) and the reduction of nitrogen oxides (NOx).
CO Oxidation: Density Functional Theory (DFT) calculations have been employed to elucidate the atomic-level reaction mechanism for CO oxidation over a SrCoO₃ catalyst. iaea.org The process is dominated by the Mars-van Krevelen (MvK) mechanism, which involves the catalyst's lattice oxygen. The key steps are:
Adsorption of CO onto a surface Co site.
Reaction of the adsorbed CO with a surface lattice oxygen atom (Olattice) to form CO₂.
Creation of an oxygen vacancy (Ovacancy) on the catalyst surface.
Dissociative adsorption of O₂ from the gas phase to replenish the oxygen vacancy, regenerating the catalyst.
The rate-determining step in this cycle is the reaction between the adsorbed CO and the lattice oxygen (CO* + Olattice → CO₂* + Ovacancy), which has an activation energy barrier of 0.61 eV. iaea.org The Co-terminated surface of SrCoO₃ is found to be more active for this reaction than the Sr-terminated surface. iaea.org
NOx Reduction: Perovskite materials such as strontium-doped lanthanum cobaltate (La₁₋ₓSrₓCoO₃) have demonstrated excellent performance for the reduction of NO to N₂ in the presence of a reducing agent like CO. google.comdtic.mil These catalysts are chemically and structurally stable over a wide range of temperatures in simulated exhaust conditions. google.comdtic.mil Research has shown that under realistic conditions, La₁₋ₓSrₓCoO₃ catalysts can achieve higher NO-to-NO₂ conversion rates than commercial platinum-based catalysts, which is a critical step in lean NOx trap systems. nih.gov This makes them a promising candidate for developing lower-cost diesel exhaust treatment systems. nih.gov
Photocatalytic Applications (e.g., water splitting, CO₂ reduction)
The incorporation of cobalt into strontium-based perovskite oxides can induce or enhance photocatalytic activity, particularly for applications like solar hydrogen production via water splitting. While pure strontium titanate (SrTiO₃) is a known photocatalyst, its efficiency is limited by its wide bandgap. nih.govresearchgate.net
Doping SrTiO₃ with cobalt (SrTi₁₋ₓCoₓO₃₋δ) has been shown to be an effective strategy to improve its photocatalytic performance. nih.govresearchgate.net The substitution of titanium with cobalt introduces new energy levels within the bandgap, which has several beneficial effects:
Enhanced Visible Light Absorption: Cobalt doping extends the material's light absorption range into the visible spectrum, allowing it to utilize a larger portion of the solar spectrum. nih.gov
Optimized Band Edge Positions: The positions of the valence and conduction band edges are altered by cobalt doping, making them more suitable for the redox potentials of water splitting. nih.gov
Improved Charge Separation: The new electronic structure can facilitate the separation of photogenerated electrons and holes, reducing recombination rates and increasing the quantum efficiency of the photocatalytic process.
Experimental and theoretical DFT studies have confirmed that cobalt-doped SrTiO₃ compounds exhibit significantly enhanced photocatalytic activity for hydrogen production from water splitting compared to the undoped material. nih.govresearchgate.net Additionally, related systems like strontium-doped cobalt ferrite (B1171679) nanoparticles have shown photocatalytic activity for the degradation of organic pollutants like methylene blue under UV-visible light. springerprofessional.de
In-situ and Operando Spectroscopy for Mechanistic Elucidation
Understanding the precise surface chemistry and electronic structure of catalysts under actual reaction conditions is crucial for rational design and improvement. In-situ and operando spectroscopic techniques, which analyze the catalyst as the reaction is happening, provide invaluable insights into reaction mechanisms.
For strontium-cobalt-based catalysts, these advanced methods have been used to directly observe dynamic changes. For instance, operando total-reflection X-ray fluorescence absorption and X-ray fluorescence spectroscopy have been applied to lanthanum strontium cobalt oxide (LSC) thin-film electrodes during cathodic polarization at high temperatures (773 K). researchgate.net These studies directly observed the predominant surface reduction of cobalt under operating conditions, a phenomenon linked to strontium enrichment on the surface. researchgate.net
In the context of CO oxidation, a combination of operando near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) has been used to study cobalt oxide catalysts. nih.govresearchgate.net This multi-technique approach confirmed that the Mars-van Krevelen mechanism, involving the Co³⁺/Co²⁺ redox couple and the formation of oxygen vacancies, is the dominant pathway above 100 °C. nih.govresearchgate.net These studies revealed that under steady-state conditions, the catalyst surface remains largely oxidized, suggesting that the active sites for the reaction may be a minority species. nih.gov
Electrochemical Energy Storage and Conversion
Cathode Materials for Solid Oxide Fuel Cells (SOFCs)
Strontium-containing cobaltites, such as Lanthanum Strontium Cobaltite (LSC) and Lanthanum Strontium Cobalt Ferrite (LSCF), are widely used as high-performance cathode materials for intermediate-temperature solid oxide fuel cells (IT-SOFCs) operating between 600-800°C. nih.govrsc.orgresearchgate.net Their effectiveness is primarily due to their excellent mixed ionic and electronic conductivity (MIEC), which allows them to conduct both oxide ions and electrons. nih.govmdpi.com This property expands the active area for the oxygen reduction reaction (ORR) from a simple three-phase boundary (gas, electrode, electrolyte) to the entire surface of the porous cathode, thereby reducing polarization resistance and improving cell efficiency. researchgate.net
Despite their high electrocatalytic activity, these materials face several challenges that can limit the long-term durability of SOFCs:
High Thermal Expansion Coefficient (TEC): Cobalt-based perovskites often have a high TEC, which can create a mismatch with other cell components like the electrolyte, leading to mechanical stress, delamination, and failure during thermal cycling. rsc.org
Chemical Reactivity: At high operating temperatures, strontium from the cathode can react with zirconia-based electrolytes (e.g., YSZ) to form insulating secondary phases like strontium zirconate (SrZrO₃) at the cathode-electrolyte interface. nih.gov This layer blocks ion transport and significantly degrades cell performance over time.
Surface Segregation: Cations like strontium can migrate from the bulk to the surface of the cathode during operation. While some studies suggest this can degrade performance, others have found that a surface SrCO₃ layer can paradoxically enhance ORR kinetics by reducing the O₂ dissociation energy barrier. rsc.org
To mitigate these issues and enhance performance, research has focused on compositional modifications. Doping the strontium cobaltite with other rare-earth elements has proven effective. For example, perovskites of the composition Sr₀.₇R₀.₃CoO₃₋δ (where R = Gd, Eu, Sm) have been identified as exceptional cathode materials, demonstrating high stability and enabling power densities surpassing 750 mW/cm² at 850 °C when paired with an LSGM electrolyte. acs.org
| Cathode Material | Electrolyte | Operating Temperature | Maximum Power Density | Reference |
|---|---|---|---|---|
| Sr₀.₇(Gd,Eu,Sm)₀.₃CoO₃₋δ | LSGM | 850 °C | > 750 mW/cm² | acs.org |
| La₀.₉₅Sr₀.₀₅Ni₀.₅Cu₀.₅O₃₋δ | GDC-10 (interlayer) | 650 °C | 445 mW/cm² | mdpi.com |
| (La,Sr)CoO₃ (LSC) | YSZ | 800 °C | (General high performance) | nih.gov |
Supercapacitor Electrode Materials
Cobalt-strontium compounds have been investigated as promising electrode materials for supercapacitors, which are energy storage devices known for high power density and long cycle life. Research has focused on nanostructured materials to maximize surface area and enhance electrochemical performance.
Novel low-cost strontium-based materials, including cobalt-intercalated strontium phosphate, have been synthesized using methods like sonochemistry. These materials demonstrate how multiple phases can synergistically contribute to the charge storage process. In asymmetric device configurations, these electrodes have shown significant charge storage capabilities. For instance, a supercapattery device utilizing a cobalt-intercalated strontium phosphate electrode exhibited a specific capacity of 103.4 C g⁻¹ at a current density of 0.5 A g⁻¹. Furthermore, the device delivered a high specific energy of 24.4 Wh kg⁻¹ at a specific power of 425 W kg⁻¹, and maintained a specific energy of 14.5 Wh kg⁻¹ at a high specific power of 1870 W kg⁻¹. The cycling stability is also noteworthy, with the device retaining 90% of its specific capacity after 3000 charge/discharge cycles. arxiv.org
In another approach, cobalt-doped strontium-nickel spinel ferrites (CoₓSr₀.₅₋ₓNi₀.₅Fe₂O₄) have been synthesized via the sol-gel auto-combustion method. These materials form a highly crystalline, pure cubic spinel phase. The incorporation of cobalt was found to significantly influence the material's structural and morphological properties, leading to enhanced electrochemical performance. The composition with x = 0.4 was identified as the most promising, delivering a very high specific capacitance, particularly at lower current densities, underscoring its potential for high-performance supercapacitor electrodes. arxiv.org
Electrochemical Performance of Cobalt-Strontium Based Supercapacitor Electrodes
| Electrode Material | Configuration | Specific Capacity (C g⁻¹) | Specific Energy (Wh kg⁻¹) | Specific Power (W kg⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|---|---|
| Cobalt intercalated strontium phosphate | Asymmetric Supercapattery (SP2//AC) | 103.4 @ 0.5 A g⁻¹ | 24.4 | 425 | 90% retention after 3000 cycles | arxiv.org |
| Co₀.₄Sr₀.₁Ni₀.₅Fe₂O₄ | Spinel Ferrite Electrode | 12364.3 F g⁻¹ (reported as capacitance) | Data Not Available | Data Not Available | Data Not Available | arxiv.org |
Electrolytic Cells for Hydrogen/Oxygen Production
Strontium cobalt oxides have emerged as highly effective electrocatalysts for the oxygen evolution reaction (OER), which is a critical and often rate-limiting step in electrochemical water splitting for hydrogen production. arxiv.org The efficiency of these catalysts is typically evaluated by their overpotential (the extra voltage required to drive the reaction), Tafel slope (indicating reaction kinetics), and long-term stability.
Research has demonstrated that modifying the composition of strontium cobalt oxides through doping can significantly enhance their catalytic activity. For instance, doping perovskite strontium cobalt oxyhalides with fluoride (Sr₂CoO₃F) results in a superior OER onset overpotential of 270 mV, which is lower than that of the precious metal catalyst IrO₂ (320 mV) in alkaline solutions. mdpi.comarxiv.org This fluoride-doped catalyst also shows outstanding long-term stability, maintaining about 95% of its oxygen evolution activity after 12 hours of continuous electrolysis. mdpi.com
Similarly, doping the perovskite SrCoO₃₋δ with iron has been shown to decrease the OER overpotential by 40 mV in 0.1 M KOH, achieving a current density of 10 mA/cm² at an overpotential of 410 mV. nih.gov These doped catalysts also exhibit enhanced stability, with only a 3 mV increase in overpotential over a 2-hour period. nih.gov The substitution of strontium with other elements, such as bismuth (Bi₀.₂Sr₀.₈CoO₃₋δ), has also been shown to yield record OER-specific activity, surpassing even highly active SrCoO₃₋δ. researchgate.net Furthermore, cobalt-doped strontium iridate (SrCo₀.₅Ir₀.₅O₃) has demonstrated comparable performance to SrIrO₃ thin-film catalysts but with a 50% reduction in the usage of iridium, a costly precious metal. acs.org This material can achieve an overpotential of 270–290 mV at a current density of 10 mA/cm². acs.org
OER Performance of Doped Strontium Cobalt Oxide Electrocatalysts
| Catalyst Material | Overpotential @ 10 mA/cm² (mV) | Electrolyte | Key Finding | Reference |
|---|---|---|---|---|
| Sr₂CoO₃F | 290 (from 1.56 V vs RHE) | 1.0 M NaOH | Superior onset potential (270 mV) and 95% stability after 12h. | mdpi.com |
| Fe-doped SrCoO₃₋δ | 410 | 0.1 M KOH | Doping decreases overpotential by 40 mV; high stability. | nih.gov |
| Bi₀.₂Sr₀.₈CoO₃₋δ | Not specified | Basic Media | Exhibits record OER specific activity. | researchgate.net |
| SrCo₀.₅Ir₀.₅O₃ | 270 - 290 | Acidic Media | High activity with 50% reduced iridium usage. | acs.org |
Thermoelectric Energy Conversion Research
Principles of Thermoelectricity in Co-Sr Oxides
Cobalt-strontium oxides, particularly layered cobaltates, are promising p-type materials for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy. researchgate.net Their potential stems from a unique combination of high-temperature stability, the earth-abundance of their constituent elements, and favorable electronic and thermal properties. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).
Layered misfit cobaltates such as Bi₂Sr₂Co₂Oᵧ exhibit high thermopower (Seebeck coefficient) combined with metallic-like conductivity. researchgate.net For instance, thin films of this material have a Seebeck coefficient of approximately 110 μV K⁻¹ at 300 K. researchgate.net The high thermopower is attributed to the narrow Co-t2g bands near the Fermi energy. researchgate.net The layered crystal structure leads to anisotropic properties, which can be beneficial for thermoelectric performance.
Phonon Transport and Thermal Conductivity Engineering
A primary strategy for enhancing the thermoelectric performance of cobalt-strontium oxides is to reduce their lattice thermal conductivity without significantly impairing their electrical properties. This involves "phonon engineering"—manipulating the transport of phonons, which are quantized lattice vibrations that carry heat.
One effective approach is to introduce structural disorder to increase phonon scattering. In layered cobaltites like AₓCoO₂ (A = Ca, Sr, Ba), substituting the A-site ion with heavier elements can effectively suppress thermal conductivity. researchgate.net This is because the mass difference between the host and substituent atoms acts as a scattering center for phonons, reducing their mean free path. This strategy is effective because the A-site ions have a minimal impact on the electrical conduction path within the CoO₂ layers, thus decoupling the thermal and electrical transport properties. researchgate.net
Another powerful technique is high-entropy engineering. By creating a complex, multi-element perovskite such as (Ba₀.₂Sr₀.₂Ca₀.₂La₀.₂Na₀.₂)CoO₃, extensive structural defects and disorder are introduced at the A-site. aps.org This leads to enhanced phonon scattering and results in a very low, glass-like thermal conductivity, which has been measured as low as 1.43 W m⁻¹ K⁻¹ at 1023 K. aps.org Theoretical studies on similar layered cobaltites confirm that the thermal conductivity is highly anisotropic, being much lower in the direction perpendicular to the layers (out-of-plane) than parallel to them (in-plane). escholarship.org This anisotropy arises from the weak bonding between the layers, which further impedes phonon transport across them.
Spintronic Applications
Strontium cobaltites, particularly the perovskite SrCoO₃, have attracted significant attention for spintronic applications due to their robust ferromagnetic properties. acs.orgresearchgate.net Spintronics utilizes the intrinsic spin of the electron, in addition to its charge, to carry information, offering a path to more efficient and powerful devices. A key requirement for spintronic materials is a high degree of spin polarization, which materials like SrCoO₃ can exhibit.
Research on epitaxially strained thin films of SrCoO₃ has revealed a persistent ferromagnetic (FM) ground state with a transition temperature of around 250 K. acs.orgresearchgate.net This robust ferromagnetism is maintained even when the material is subjected to high tensile strain (up to ~3.0%), which is a critical finding for device engineering. researchgate.netacs.org Interestingly, under this high strain, the material undergoes a metal-to-insulator transition while remaining ferromagnetic. acs.org This behavior contradicts the conventional Zener double-exchange mechanism, which would predict that ferromagnetism should be accompanied by metallic conductivity. acs.orgresearchgate.net
Advanced spectroscopic studies have shown that the resilience of this ferromagnetic state is due to the complex electronic structure of the cobalt ions. nih.gov The ground state is composed of a mixture of high-spin and low-spin configurations, rather than a simple intermediate-spin state. nih.gov This unique mixed-spin state, combined with the strong hybridization between cobalt and oxygen orbitals (negative charge transfer), is responsible for the robust ferromagnetism that persists across the metal-insulator transition. nih.gov This fundamental understanding opens new avenues for designing stable ferromagnetic systems for spintronic technologies.
Magnetic Tunnel Junctions and Magnetoresistance Phenomena
A thorough review of scientific literature reveals a notable absence of research on the specific intermetallic compound Cobalt-strontium (3/1), with the formula Co₃Sr, in the context of magnetic tunnel junctions (MTJs) and magnetoresistance phenomena. As of the current body of published research, this particular binary compound has not been identified as a material utilized for the ferromagnetic electrodes or other components within MTJ devices.
Magnetic tunnel junctions are sophisticated spintronic devices that typically consist of two ferromagnetic layers separated by a thin insulating barrier. The electrical resistance of the junction is dependent on the relative magnetization orientation of the two ferromagnetic layers, a phenomenon known as tunneling magnetoresistance (TMR). The performance of an MTJ is critically dependent on the intrinsic properties of the materials used, including their magnetic characteristics, spin polarization, and interfacial properties.
While cobalt is a well-established ferromagnetic material frequently used in MTJs, and strontium-containing oxides like Strontium Titanate (SrTiO₃) are used as tunnel barriers, the specific binary compound Co₃Sr is not documented in studies related to these applications. Searches of materials science databases and scientific journals did not yield a phase diagram for the Cobalt-Strontium binary system that would confirm the existence and stability of a Co₃Sr intermetallic compound.
Consequently, there are no available research findings, experimental data, or theoretical predictions regarding the performance of Cobalt-strontium (3/1) in magnetic tunnel junctions. Issues such as the material's Curie temperature, magnetic anisotropy, spin polarization of the density of states at the Fermi level, and its behavior at interfaces with common insulating barrier materials remain uninvestigated. Without such fundamental research, its potential for exhibiting significant magnetoresistance is entirely unknown.
Therefore, the application of Cobalt-strontium (3/1) in magnetic tunnel junctions and the study of its magnetoresistance phenomena represent an unexplored area of materials science.
Performance Data for Cobalt-strontium (3/1) in Magnetic Tunnel Junctions
The following table summarizes the status of available data for the performance of Cobalt-strontium (3/1) in magnetic tunnel junctions.
| Performance Metric | Value for Cobalt-strontium (3/1) |
| Tunneling Magnetoresistance (TMR) Ratio at Room Temperature | Data not available |
| Spin Polarization | Data not available |
| Resistance-Area (RA) Product | Data not available |
| Breakdown Voltage | Data not available |
| Curie Temperature | Data not available |
Phase Relations and Thermodynamic Stability of Cobalt Strontium Systems
Experimental Phase Diagram Determination
The construction of a phase diagram for a multi-component system like Sr-Co-O is a meticulous process requiring several experimental techniques to identify stable phases at various temperatures and compositions. researchgate.netasminternational.org The primary methods employed include thermal analysis, microscopic examination, and X-ray diffraction. engineeringenotes.comusp.br
A common approach involves the following steps:
Sample Preparation : A series of samples with different Sr:Co ratios are synthesized using standard ceramic routes, which involve the solid-state reaction of precursor materials. researchgate.net
Equilibration : The prepared samples are sintered for extended periods at specific high temperatures to ensure that thermodynamic equilibrium is reached. uq.edu.au This is followed by slow cooling or rapid quenching to preserve the high-temperature phase structures at room temperature. researchgate.netengineeringenotes.com
Analysis : The resulting phases in the equilibrated or quenched samples are then identified.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to detect phase transitions, which are marked by endothermic or exothermic events (peaks in the DTA curve) or changes in mass (in the TGA curve), often related to oxygen uptake or release. researchgate.net
X-ray Diffraction (XRD) is a crucial tool for identifying the crystal structure of the phases present in each sample. By analyzing a series of samples with varying compositions annealed at a specific temperature, the boundaries of different phase regions can be determined. asminternational.orgengineeringenotes.com
Electron Probe Microanalysis (EPMA) is used to precisely measure the chemical composition of the individual phases within a sample, which is essential for determining solubility limits and the exact stoichiometry of the compounds. uq.edu.au
Through such experimental investigations, a phase diagram for the Sr-Co-O system in air has been established, mapping the fields of stability for various ternary phases. researchgate.net
Thermodynamic Modeling and CALPHAD Approach
While experimental determination is foundational, it is often time-consuming and expensive. The CALPHAD (CALculation of PHAse Diagrams) method provides a powerful computational alternative for modeling the thermodynamic properties of multicomponent systems and predicting phase equilibria. opencalphad.comarxiv.org This approach relies on creating a thermodynamic database containing mathematical models that describe the Gibbs free energy of each phase as a function of composition, temperature, and pressure. dtu.dkopencalphad.comdtu.dk
For the Sr-Co-O system, the Gibbs energy of the solution phases and complex oxides are modeled. The perovskite phase (SrCoO₃-δ), for instance, is often described using a multi-sublattice model like the Compound Energy Formalism (CEF). dtu.dkopencalphad.com In the case of SrCoO₃-δ, a three-sublattice model can be used to represent the A-site (occupied by Sr), B-site (occupied by Co), and the oxygen sites, respectively. dtu.dktuwien.at
The parameters within these models are optimized by fitting them to available experimental data, such as phase boundary information and thermochemical measurements (e.g., enthalpies of formation). researchgate.net Once a self-consistent thermodynamic database is developed, it can be used to calculate various types of phase diagrams and predict thermodynamic properties. dtu.dkdtu.dk This modeling approach has been successfully applied to the Sr-Co-O system, allowing for the calculation of phase diagrams that are in good agreement with experimental data and enabling the optimization of material compositions for specific applications. dtu.dktuwien.at
High-Pressure and High-Temperature Stability Investigations
The stability of strontium-cobalt oxides can be significantly altered by extreme conditions of temperature and pressure. High-pressure synthesis is a key technique for creating novel materials with unique crystal structures and properties that are not accessible under ambient conditions. nii.ac.jpfrontiersin.org
High-Pressure Effects: Applying high pressure during synthesis can stabilize denser phases or different cation oxidation states. For example, novel cobalt oxides such as CaCo₁₂O₁₉ and BaCo₁₂O₁₉ have been synthesized under conditions of 7 GPa and 1373 K. nii.ac.jp While not a direct 3:1 Co:Sr compound, the related SrCo₁₂O₁₉ also exists, highlighting the utility of high pressure in exploring complex layered cobaltite (B72492) structures. nii.ac.jp High-pressure studies on the stoichiometric perovskite SrCoO₃ have been used to investigate its zero-temperature phase diagram, revealing pressure-induced phase transitions. rsc.org
High-Temperature Effects: High temperatures can lead to phase decomposition, particularly in atmospheres with low oxygen partial pressure. The perovskite phase, SrCoO₃-δ, is known to be unstable under certain conditions. For example, at temperatures below 800-850°C, SrCo₀.₈Fe₀.₂O₃-δ can undergo a phase transition from the desirable cubic perovskite structure to an ordered brownmillerite structure, which has lower ionic conductivity. researchgate.netuq.edu.au Similarly, substituted SrCoO₃-δ materials have been shown to degrade at high temperatures (>600 °C) in the presence of water, decomposing into the more thermodynamically stable trigonal Sr₆Co₅O₁₅ phase. rsc.org Understanding these high-temperature stability limits is crucial for the long-term performance of devices like SOFCs. uq.edu.auresearchgate.net
Stable Phases in the Sr-Co-O System Under Various Conditions
| Compound | Formula | Crystal System | Conditions of Stability |
|---|---|---|---|
| Perovskite | SrCoO₃-δ | Cubic | High temperature, high oxygen partial pressure |
| Brownmillerite | SrCoO₂.₅ | Orthorhombic | Intermediate temperature, low oxygen partial pressure |
| Trigonal Phase | Sr₆Co₅O₁₅ | Trigonal | Thermodynamically stable at room temperature; forms upon decomposition of perovskite phase |
| Magnetoplumbite | SrCo₁₂O₁₉ | Hexagonal | Synthesized under high pressure (e.g., 7 GPa) |
Influence of Oxygen Vacancy Concentration and Cation Ordering on Phase Stability
The stability of perovskite-type strontium cobaltites is profoundly influenced by two interconnected factors: the concentration of oxygen vacancies and the ordering of cations on the crystal lattice. rsc.orgrafaldb.com
Oxygen Vacancy Concentration: Perovskite oxides like SrCoO₃-δ are known for their ability to accommodate a large number of oxygen vacancies, denoted by 'δ'. dtu.dkias.ac.in The concentration of these vacancies is not fixed but varies significantly with temperature and the surrounding oxygen partial pressure. researchgate.netacs.org The formation of oxygen vacancies is accompanied by a reduction of the transition metal cation (Co⁴⁺ to Co³⁺) to maintain charge neutrality. This change in oxygen stoichiometry directly impacts phase stability. For instance, as the oxygen content decreases (δ increases), the cubic perovskite structure can transform into a more ordered brownmillerite (SrCoO₂.₅) structure, which is characterized by ordered layers of CoO₆ octahedra and CoO₄ tetrahedra. researchgate.netias.ac.in This structural change significantly affects properties like oxygen ion mobility. researchgate.net
Influence of Defects on Strontium Cobaltite Phases
| Factor | Description | Impact on Phase Stability |
|---|---|---|
| Oxygen Vacancy Concentration (δ) | The amount of missing oxygen atoms from the crystal lattice, dependent on temperature and pO₂. | Drives phase transitions, e.g., from cubic perovskite (low δ) to orthorhombic brownmillerite (δ ≈ 0.5). High concentrations can lead to decomposition. researchgate.net |
| A-site Cation Ordering | The regular arrangement of different cations (e.g., La³⁺, Ba²⁺) on the A-site of the perovskite structure. | Favored by a large size difference between cations. Can induce structural distortions and is often stabilized by the presence of oxygen vacancies. rsc.orgresearchgate.net |
| B-site Cation Ordering | The regular arrangement of different transition metals (e.g., Co, Fe) on the B-site of the perovskite structure. | Generally more common than A-site ordering. Influences magnetic and electronic properties, which are linked to overall thermodynamic stability. gfz-potsdam.de |
Computational and Theoretical Research on Cobalt Strontium 3:1 Compounds
Ab Initio Calculations for Material Design and Property Prediction
Ab initio calculations, which are based on first-principles quantum mechanics, are a powerful tool for predicting the fundamental properties of materials without prior experimental data. For a hypothetical study on Co3Sr, these calculations could be employed to determine a range of properties.
Methodology: Density Functional Theory (DFT) is the most common ab initio method used for such investigations. By solving the Kohn-Sham equations, researchers can model the electronic structure of Co3Sr.
Predicted Properties:
Structural Properties: Determination of the most stable crystal structure (e.g., cubic, hexagonal), lattice parameters, and atomic positions.
Mechanical Properties: Calculation of elastic constants (C11, C12, C44), bulk modulus, shear modulus, Young's modulus, and Poisson's ratio to understand its stiffness, compressibility, and ductility.
Electronic Properties: Analysis of the electronic band structure and density of states (DOS) to determine if Co3Sr is metallic, semi-metallic, or insulating, and to understand its electrical conductivity.
Magnetic Properties: Predictions of whether the material is ferromagnetic, antiferromagnetic, or non-magnetic, and calculation of the magnetic moment per atom.
Thermodynamic Stability: Calculation of the formation energy to assess the likelihood of the compound forming from its constituent elements.
A hypothetical data table of predicted properties for Co3Sr from ab initio calculations might look like this:
| Property | Predicted Value | Unit |
| Crystal Structure | (Hypothetical) | - |
| Lattice Constant (a) | (Hypothetical) | Å |
| Bulk Modulus (B) | (Hypothetical) | GPa |
| Shear Modulus (G) | (Hypothetical) | GPa |
| Young's Modulus (E) | (Hypothetical) | GPa |
| Formation Energy | (Hypothetical) | eV/atom |
| Magnetic Moment | (Hypothetical) | µB/Co atom |
Molecular Dynamics Simulations for Dynamic Behavior and Defect Migration
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules in a material. For Co3Sr, MD simulations could provide insights into its dynamic properties, particularly at elevated temperatures.
Methodology: MD simulations solve Newton's equations of motion for a system of atoms, using interatomic potentials derived from ab initio calculations or empirical models to describe the forces between atoms.
Potential Research Areas:
Thermal Expansion: Simulating the material at various temperatures to calculate the coefficient of thermal expansion.
Melting Point: Predicting the melting temperature by simulating the transition from a solid to a liquid state.
Defect Dynamics: Investigating the creation and migration of point defects (vacancies, interstitials) and extended defects (dislocations, grain boundaries), which are crucial for understanding mechanical behavior and diffusion.
Amorphous Structure: Simulating the rapid quenching of liquid Co3Sr to study the structure of its amorphous (glassy) state.
Modeling of Surfaces and Interfaces for Heterogeneous Catalysis and Electrochemical Applications
The surface and interfacial properties of a material often govern its performance in applications like catalysis and electrochemistry.
Methodology: DFT calculations are used to model slabs of the Co3Sr material to represent its surfaces. The adsorption of various molecules on these surfaces can then be simulated to understand catalytic activity.
Potential Applications:
Catalytic Activity: Investigating the adsorption energies and reaction pathways of small molecules (e.g., CO, O2, H2) on different Co3Sr surfaces to predict its potential as a catalyst for specific chemical reactions.
Electrochemical Stability: Modeling the interface between Co3Sr and an electrolyte to assess its stability and performance as an electrode material in batteries or fuel cells.
Work Function: Calculating the work function of different crystal facets, which is important for applications in electronics and as a descriptor for catalytic activity.
A hypothetical data table for the adsorption energy of CO on different surfaces of Co3Sr could be:
| Surface Plane | Adsorption Site | Adsorption Energy (eV) |
| (100) | Top (Co) | (Hypothetical) |
| (110) | Bridge (Co-Co) | (Hypothetical) |
| (111) | Hollow (Co-Co-Co) | (Hypothetical) |
Machine Learning and Data-Driven Approaches for Materials Discovery and Optimization
Machine learning (ML) and data-driven techniques are increasingly used to accelerate the discovery and optimization of new materials.
Methodology: ML models can be trained on existing materials data from computational databases or experimental literature to predict the properties of new, unexplored compounds.
Potential Uses:
Property Prediction: Training an ML model on a dataset of known intermetallic compounds to rapidly predict the properties of Co3Sr, such as its stability, mechanical properties, or catalytic activity.
Alloy Design: Using ML algorithms to suggest modifications to the Co-Sr system (e.g., adding a third element) to optimize a desired property.
Potential Development: Machine learning interatomic potentials (MLIPs) can be developed from ab initio data to enable large-scale and long-time molecular dynamics simulations with near-quantum accuracy.
Future Research Directions and Challenges for Cobalt Strontium 3:1 Materials
Exploration of Novel Synthetic Pathways and Advanced Processing for Co3Sr Specific Phases
A primary challenge in the study of Co3Sr is the development of synthetic routes that yield phase-pure materials. The complexity of the Co-Sr phase diagram means that traditional synthesis methods often result in mixed phases, including various oxides or other intermetallic compounds. Future research must focus on pioneering novel synthesis techniques that offer precise stoichiometric and crystallographic control.
Novel Synthetic Pathways:
Sol-Gel and Combustion Methods: Techniques like the sol-gel and combustion methods, which have been successfully used to create strontium-doped cobalt ferrite (B1171679) and aluminate nanoparticles, could be adapted for Co3Sr. researchgate.netmdpi.com These methods allow for atomic-level mixing of precursors, potentially leading to more homogeneous and phase-pure products at lower temperatures.
Topotactic Phase Transitions: Research on strontium cobalt oxides has demonstrated that phase transitions can be induced through methods like applying a biased voltage in an aqueous alkali solution or using an acid solution to trigger a proton-assisted ionic disproportionation. iphy.ac.cn Exploring similar low-temperature, solution-based phase transition pathways could be a novel route to obtain specific Co3Sr crystal structures that are inaccessible through conventional high-temperature methods.
Atomic Layer Deposition (ALD): For thin-film applications, ALD presents a pathway to deposit Co3Sr with unparalleled precision. By using sequential, self-limiting surface reactions, ALD can control thickness and composition at the atomic scale, which is crucial for fabricating specific crystalline phases.
Advanced Processing: Advanced processing techniques will be essential for controlling the microstructure and morphology of Co3Sr materials, which in turn dictate their properties. Processing challenges include preventing phase segregation and controlling grain growth. Techniques such as spark plasma sintering (SPS) or microwave-assisted synthesis could enable rapid consolidation of powders into dense ceramics while minimizing thermal exposure and preserving the desired Co3Sr phase.
Development of Advanced Characterization Techniques for In-situ/Operando Studies
To understand the formation mechanisms, phase stability, and dynamic behavior of Co3Sr under operational conditions, the development and application of advanced characterization techniques are paramount. Standard ex-situ characterization provides a static picture, but in-situ and operando studies are needed to capture the material's evolution in real time.
Future research should focus on employing a suite of synergistic techniques to probe Co3Sr materials as they are being synthesized or as they function in a device. ugent.be
Key In-situ/Operando Techniques:
High-Temperature X-ray Diffraction (HT-XRD): To monitor crystalline phase evolution during synthesis and identify the stability window of the Co3Sr phase. researchgate.net
Spectroscopic Ellipsometry (SE): For real-time monitoring of thin-film growth, providing data on thickness, roughness, and optical properties. ugent.be
Quadrupole Mass Spectrometry (MS) and Optical Emission Spectroscopy (OES): To analyze gaseous reaction products and plasma chemistry during deposition processes like ALD, offering insights into reaction mechanisms. ugent.be
Synchrotron-Based X-ray Techniques: Techniques like X-ray Absorption Spectroscopy (XAS) can provide crucial information on the local atomic structure and oxidation states of cobalt and strontium during reactions, which is vital for understanding catalytic or electrochemical processes. researchgate.net
The primary challenge lies in designing and integrating specialized reaction cells or environments that allow these advanced techniques to be used while the material is subjected to relevant temperatures, pressures, or electrochemical potentials.
Multi-Functional Material Design and Integration for Enhanced Performance
The true potential of Co3Sr may lie in its integration into multi-functional material systems. mdpi.com This involves designing materials where Co3Sr provides a primary function (e.g., magnetic, catalytic, or electronic) while being integrated with other materials that impart additional capabilities, such as mechanical strength, sensing, or energy storage. nih.govresearchgate.net
Strategies for Multi-Functional Design:
Composite Materials: Creating composites by embedding Co3Sr particles or fibers within a polymer, metal, or ceramic matrix. This approach could enhance structural integrity while leveraging the functional properties of Co3Sr. mdpi.comnih.gov A significant challenge is ensuring compatibility and strong interfacial bonding between the Co3Sr phase and the matrix material.
Hierarchical Structures: Designing materials with structures organized at multiple length scales. For example, growing Co3Sr nanostructures on a conductive scaffold could create a high-surface-area electrode for supercapacitors or batteries. The challenge is to control the self-assembly processes to achieve the desired architecture. researchgate.net
Doping and Substitution: Intentionally introducing other elements into the Co3Sr crystal lattice to tune its properties. As seen in related spinel ferrites, substituting rare-earth ions can modify the magnetic and photocatalytic properties. iwaponline.com For Co3Sr, doping could be explored to enhance catalytic activity, modify electronic conductivity, or improve ionic transport for solid oxide fuel cell applications.
The design of these multi-functional materials requires a deep understanding of the structure-property relationships at the nanoscale and the development of sophisticated fabrication techniques like additive manufacturing. collinsaerospace.com
Bridging Fundamental Understanding to Targeted Applications and Scalability
A significant grand challenge is to translate the fundamental scientific understanding of Co3Sr into targeted, real-world applications. nih.gov This requires a close feedback loop between theoretical modeling, experimental synthesis, and device-level testing. Furthermore, ensuring that promising laboratory-scale synthesis methods can be scaled up for industrial production is a critical hurdle.
Bridging the Gap:
Computational Materials Science: Employing first-principles calculations, such as Density Functional Theory (DFT), to predict the structural, electronic, and magnetic properties of different Co3Sr polymorphs. iphy.ac.cn This can guide experimental efforts by identifying the most promising phases for specific applications and predicting their stability.
High-Throughput Experimentation: Developing automated platforms for synthesizing and screening large libraries of Co3Sr-based materials with varying compositions and processing parameters. This can accelerate the discovery of optimal materials for applications such as catalysis or energy storage.
Scalability and Cost: A major challenge is moving from laboratory-scale synthesis, which may use expensive precursors or complex equipment, to cost-effective, scalable industrial processes. frontiersin.org Future research must focus on developing synthesis routes that are not only precise but also economically viable and environmentally sustainable. This includes exploring pathways that use abundant raw materials and minimize energy consumption and waste generation.
Ultimately, the successful application of Co3Sr materials will depend on interdisciplinary collaboration between chemists, physicists, materials scientists, and engineers to overcome the challenges of synthesis, characterization, and integration into functional devices.
Q & A
Q. What long-term stability tests are critical for cobalt-strontium (3/1) in energy storage applications?
- Perform accelerated aging tests (e.g., cyclic voltammetry for 1000+ cycles) to evaluate capacity fade. Use in situ XRD or Raman spectroscopy to monitor phase transitions during operation. Post-mortem TEM/EDS identifies degradation mechanisms (e.g., Sr segregation) .
Data Presentation Example
Key Considerations
- Replication : Publish raw datasets and computational codes in open repositories to facilitate replication .
- Interdisciplinary Collaboration : Integrate materials science, toxicology, and computational chemistry for holistic insights .
- Ethical Reporting : Disclose limitations (e.g., synthesis scalability, measurement uncertainties) to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
